molecular formula C19H21NO4 B140385 2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol CAS No. 3019-51-0

2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol

Cat. No.: B140385
CAS No.: 3019-51-0
M. Wt: 327.4 g/mol
InChI Key: LINHZVMHXABQLB-ZDUSSCGKSA-N
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Mechanism of Action

Isoboldine, also known as 2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol, is an alkaloid that exhibits a wide range of pharmacological effects .

Target of Action

It has been shown to have effects on serotonergic, dopaminergic, opioid, and cholinergic receptors .

Mode of Action

Isoboldine interacts with its targets through a variety of neuroprotective mechanisms. These include the suppression of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity, blocking of connexin-43 hemichannels, pannexin 1 channel, reduction of NF-κβ mediated interleukin release, and glutamate excitotoxicity .

Biochemical Pathways

Isoboldine affects several biochemical pathways. Its potent free radical scavenging activity reduces oxidative stress and prevents neuronal damage . It also reduces neuroinflammation and oxidative stress in conditions such as epilepsy, Alzheimer’s disease (AD), and Parkinson’s disease (PD) .

Pharmacokinetics

Isoboldine has lipophilic properties which enable its efficient absorption and distribution throughout the body, including the central nervous system . It has a low oral bioavailability and a short half-life, requiring regular dosage to maintain therapeutic levels . Glucuronidation and sulfonation are involved in the metabolic pathways of Isoboldine in rats .

Result of Action

The molecular and cellular effects of Isoboldine’s action include the reduction of oxidative stress and prevention of neuronal damage . It also successfully reduces neuronal damage through a variety of neuroprotective mechanisms .

Action Environment

The action, efficacy, and stability of Isoboldine can be influenced by various environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol can be synthesized through several chemical routes. One common method involves the extraction of alkaloids from the boldo plant, followed by purification processes such as crystallization . The synthetic route typically involves the use of organic solvents and reagents to isolate and purify the compound.

Industrial Production Methods

Industrial production of isoboldine involves large-scale extraction from the boldo plant. The leaves and bark are subjected to processes such as maceration, infusion, and distillation to obtain the crude extract, which is then purified to isolate isoboldine .

Chemical Reactions Analysis

Types of Reactions

2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of isoboldine, which may have different pharmacological properties .

Properties

CAS No.

3019-51-0

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol

InChI

InChI=1S/C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1

InChI Key

LINHZVMHXABQLB-ZDUSSCGKSA-N

SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC

95508-61-5

Synonyms

(6aS)-5,6,6a,7-Tetrahydro-2,10-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline-1,9-diol;  2,10-Dimethoxy-6aα-aporphine-1,9-diol;  (+)-Isoboldine;  (S)-(+)-Isoboldine;  (S)-Isoboldine;  N-Methyllaurelliptine;  NSC 113983;  d-Isoboldine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol
Reactant of Route 2
2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol
Reactant of Route 3
2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol
Reactant of Route 4
2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol
Reactant of Route 5
2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol
Reactant of Route 6
2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol

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